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molecular formula C11H8N2O3 B8587103 4-(3-Nitrophenyl)pyridine-N-oxide

4-(3-Nitrophenyl)pyridine-N-oxide

Cat. No. B8587103
M. Wt: 216.19 g/mol
InChI Key: VEYHGCYAOKMZCC-UHFFFAOYSA-N
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Patent
US05189047

Procedure details

Aqueous hydrogen peroxide (27.5 wt. %, 6.4 ml) was added to a solution of 4-(3-nitrophenyl)pyridine (5 g) in glacial acetic acid (50 ml), and the mixture was heated to approx 70° C. overnight. The mixture was then evaporated and the residue was triturated with ether. The product (6 g), still containing some acetic acid, was used without further purification. Mp 193°-196° C.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[N+:3]([C:6]1[CH:7]=[C:8]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4]>C(O)(=O)C>[N+:3]([C:6]1[CH:7]=[C:8]([C:12]2[CH:17]=[CH:16][N+:15]([O-:1])=[CH:14][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
OO
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
ADDITION
Type
ADDITION
Details
The product (6 g), still containing some acetic acid
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=[N+](C=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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